Dicyclohexyl disulfide

Catalog No.
S1893186
CAS No.
2550-40-5
M.F
C12H22S2
M. Wt
230.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dicyclohexyl disulfide

CAS Number

2550-40-5

Product Name

Dicyclohexyl disulfide

IUPAC Name

(cyclohexyldisulfanyl)cyclohexane

Molecular Formula

C12H22S2

Molecular Weight

230.4 g/mol

InChI

InChI=1S/C12H22S2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h11-12H,1-10H2

InChI Key

ODHAQPXNQDBHSH-UHFFFAOYSA-N

SMILES

C1CCC(CC1)SSC2CCCCC2

solubility

insoluble in water; slightly soluble in alcohol; soluble in fat

Canonical SMILES

C1CCC(CC1)SSC2CCCCC2

Material Science Research

  • Rubber Vulcanization: Studies suggest DCD might act as a vulcanizing agent for rubber. Vulcanization strengthens rubber by creating cross-links between polymer chains. Research suggests DCD can achieve similar effects compared to traditional sulfur-based vulcanization methods.Source: )

Biological Research

  • Antioxidant Activity: Some in vitro studies have shown DCD possesses antioxidant properties. Antioxidants help scavenge harmful free radicals in the body, potentially reducing oxidative stress and inflammation. However, more research is needed to confirm its effectiveness and understand the mechanisms involved.Source:

Dicyclohexyl disulfide is an organosulfur compound with the molecular formula C12H22S2C_{12}H_{22}S_2. It features two cyclohexyl groups connected by a disulfide bond. This compound is known for its unique structural properties, which contribute to its reactivity and biological activity. Dicyclohexyl disulfide is primarily used in organic synthesis and as a reagent in various bio

Dicyclohexyl disulfide does not have a well-defined mechanism of action in biological systems. Its primary use is as a flavoring agent, and its interaction with taste receptors remains unexplored in scientific literature.

Dicyclohexyl disulfide is considered an irritant. It can irritate the eyes, respiratory system, and skin upon contact [].

  • Safety Precautions: Wear suitable protective clothing, gloves, eye/face protection when handling DCD [].
, including:

  • Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
  • Reduction: Reduction can be achieved with agents such as lithium aluminum hydride, resulting in thiols.
  • Substitution: This compound can participate in substitution reactions with nucleophiles like thiolates or amines.
  • Metathesis: Dicyclohexyl disulfide can also undergo metathesis reactions, where disulfide bonds are exchanged between molecules, often catalyzed by N-heterocyclic carbenes under mild conditions .

Dicyclohexyl disulfide exhibits significant biological activity due to its ability to interact with various enzymes and proteins. It acts as a reducing agent that can break disulfide bonds in proteins, leading to alterations in protein structure and function. Notably, it interacts with cysteine residues in proteins, forming mixed disulfides that can inhibit or activate enzyme activity depending on the context. For instance, it has been shown to inhibit protein tyrosine phosphatases by forming disulfide bonds with active site cysteine residues, thereby affecting cell signaling pathways .

Dicyclohexyl disulfide can be synthesized through several methods:

  • Reaction of Sodium Disulfide with Chlorocyclohexane: This method involves reacting sodium disulfide with chlorocyclohexane in an aqueous solvent. The reaction mixture is subsequently acidified and neutralized to recover sodium chloride .
  • Thermal Decomposition: Upon heating, dicyclohexyl disulfide can decompose thermally, yielding products such as dicyclohexyl sulfide and cyclohexanethiol via radical mechanisms initiated by the cleavage of the sulfur-sulfur bond.
  • Microwave-Assisted Synthesis: A modern approach utilizes microwave irradiation to enhance yields and reduce reaction times during synthesis .

Dicyclohexyl disulfide finds applications in various fields:

  • Organic Synthesis: It serves as a reagent for synthesizing other sulfur-containing compounds.
  • Biochemical Research: Due to its ability to modify protein structures, it is used in studies related to enzyme activity and redox biology.
  • Industrial Uses: Its properties make it useful in the production of specialty chemicals and materials.

Dicyclohexyl disulfide shares structural similarities with several other organosulfur compounds. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
Dithiobis(2-nitrobenzoic acid)DisulfideUsed primarily for protein quantification
Dimethyl disulfideDisulfideVolatile compound with strong odor; used in agriculture
Diphenyl disulfideDisulfideKnown for its role in organic synthesis
Dicyclopentyl disulfideDisulfideSimilar structure but different ring size

Uniqueness of Dicyclohexyl Disulfide

Dicyclohexyl disulfide's unique combination of two cyclohexyl groups provides distinct steric properties compared to other similar compounds. Its ability to form stable mixed disulfides makes it particularly valuable in biochemical applications involving protein interactions and enzyme regulation. Additionally, its reactivity profile allows for diverse synthetic applications that are not as prevalent in simpler organosulfur compounds.

Dicyclohexyl disulfide exhibits a distinctive molecular architecture characterized by two cyclohexyl groups connected through a disulfide bridge. The compound possesses the molecular formula C₁₂H₂₂S₂ with a molecular weight of 230.43 g/mol [1]. The IUPAC systematic name is (cyclohexyldisulfanyl)cyclohexane, reflecting the symmetric nature of the molecule where each sulfur atom is bonded to a cyclohexyl ring [2].

The molecular structure demonstrates remarkable symmetry, with the disulfide bond serving as the central connecting element between the two cyclohexyl moieties . The compound's three-dimensional structure can be described using its SMILES notation: C1CCC(CC1)SSC2CCCCC2, which illustrates the connectivity between the cyclohexyl rings through the sulfur-sulfur bond [2]. The InChI key ODHAQPXNQDBHSH-UHFFFAOYSA-N provides a unique identifier for this specific molecular arrangement [2].

PropertyValueReference
Molecular FormulaC₁₂H₂₂S₂ [1]
Molecular Weight230.43 g/mol [1]
IUPAC Name(cyclohexyldisulfanyl)cyclohexane [2]
CAS Registry Number2550-40-5 [1]
InChI KeyODHAQPXNQDBHSH-UHFFFAOYSA-N [2]
SMILESC1CCC(CC1)SSC2CCCCC2 [2]

The crystalline structure analysis reveals that dicyclohexyl disulfide can exist in different polymorphic forms, though comprehensive crystallographic data specific to this compound remains limited in the available literature. Research on related disulfide compounds suggests that crystal modification can be solvent-dependent, with different crystallization conditions potentially yielding distinct polymorphic forms [4]. The compound's crystalline behavior is influenced by intermolecular interactions, particularly those involving the disulfide bridge and the bulky cyclohexyl substituents.

Spectroscopic Properties

Nuclear Magnetic Resonance and Infrared Spectral Signatures

The nuclear magnetic resonance spectroscopic characteristics of dicyclohexyl disulfide are dominated by the cyclohexyl ring systems. The ¹H NMR spectrum exhibits complex multiplet patterns characteristic of cyclohexyl ring protons, with the chemical shifts and coupling patterns reflecting the chair conformation of the cyclohexyl rings [5]. The protons adjacent to the sulfur atoms display distinctive chemical shifts due to the electron-withdrawing nature of the disulfide group.

The ¹³C NMR spectrum shows characteristic cyclohexyl carbon signals, with the carbon atoms directly bonded to sulfur exhibiting downfield shifts compared to the remaining ring carbons [5]. The symmetrical nature of the molecule results in a simplified carbon spectrum, with equivalent carbons from both cyclohexyl rings producing identical signals.

Infrared spectroscopy reveals characteristic absorption bands for dicyclohexyl disulfide, with the most notable being the sulfur-sulfur stretch vibration [5]. The S-S stretching frequency provides a diagnostic fingerprint for the disulfide functional group within the molecule. Additional characteristic absorptions include C-H stretching vibrations from the cyclohexyl rings and various C-C stretching and bending modes.

Spectroscopic TechniqueKey CharacteristicsTypical Features
¹H NMRCyclohexyl CH protonsComplex multiplet patterns
¹³C NMRCyclohexyl carbon signalsCharacteristic chemical shifts
Infrared (IR)S-S stretch vibrationDiagnostic frequency

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of dicyclohexyl disulfide reveals distinctive fragmentation patterns characteristic of disulfide-containing compounds. Under electron ionization conditions, the molecular ion peak appears at m/z 230, corresponding to the molecular weight of the compound [6]. However, the molecular ion peak is often weak due to the inherent instability of the disulfide bond under high-energy ionization conditions.

The fragmentation pathways are dominated by α-cleavage reactions, where the disulfide bond undergoes homolytic cleavage to generate cyclohexyl sulfur radicals [7]. These primary fragments subsequently undergo secondary fragmentation processes, including ring opening and hydrogen rearrangements. The cyclohexyl rings also contribute to the fragmentation pattern through characteristic ring-opening processes that generate smaller fragment ions.

Disulfide bond cleavage represents a major fragmentation pathway, with the S-S bond readily breaking under mass spectrometric conditions [8]. This cleavage can occur through various mechanisms, including direct bond rupture and electron capture processes. The resulting fragment ions provide valuable structural information about the disulfide connectivity and the nature of the substituent groups.

Fragmentation TypeCharacteristic FeaturesReference
α-CleavageLoss of cyclohexyl radical [7]
Disulfide Bond CleavageS-S bond breaking [8]
Cyclohexyl Ring FragmentationRing opening patterns [6]
Molecular Ion Peakm/z 230 (often weak) [6]

Recent advances in fragment correlation mass spectrometry have enabled more detailed characterization of disulfide cleavage pathways [8]. These techniques allow for the determination of branching ratios for different fragmentation routes, providing quantitative information about the relative probabilities of various cleavage mechanisms. Such analyses have revealed that disulfide bond fragmentation can proceed through multiple pathways, including both sulfur-sulfur and carbon-sulfur bond cleavages.

Thermal Stability and Phase Behavior

Boiling Point and Vapor Pressure Profiles

Dicyclohexyl disulfide demonstrates characteristic thermal behavior with multiple boiling point determinations reported under different pressure conditions. At atmospheric pressure, the compound exhibits a boiling point of 331.2 ± 9.0°C [9]. Under reduced pressure conditions, significantly lower boiling points are observed: 110°C at 0.7 mmHg [10] and 162-163°C at 6 mmHg [11]. These pressure-dependent boiling points reflect the compound's relatively high molecular weight and intermolecular forces.

The vapor pressure profile of dicyclohexyl disulfide indicates low volatility at ambient conditions, with a vapor pressure of 0.000400 mmHg at 25°C [12]. This low vapor pressure is consistent with the compound's high boiling point and substantial intermolecular interactions. The vapor pressure behavior follows typical trends for organic disulfides, with exponential increases observed at elevated temperatures.

PropertyValuePressure/TemperatureReference
Boiling Point331.2 ± 9.0°C760 mmHg [9]
Boiling Point110°C0.7 mmHg [10]
Boiling Point162-163°C6 mmHg [11]
Vapor Pressure0.000400 mmHg25°C [12]

The flash point of dicyclohexyl disulfide is reported as greater than 110°C [13], indicating relatively low fire hazard under normal handling conditions. The compound's thermal stability extends to its flash point characteristics, with the relatively high flash point reflecting the low volatility and thermal stability of the disulfide bond under moderate heating conditions.

Melting Point Anomalies and Polymorphism

The melting point behavior of dicyclohexyl disulfide presents some complexity, with limited definitive data available in the literature. Most sources report the melting point as not available or not determined [14], suggesting either that the compound may not exhibit a distinct melting point or that comprehensive thermal analysis has not been conducted. Predictive models suggest a melting point around 44°C based on molecular structure correlations [15].

The absence of well-defined melting point data may indicate potential polymorphic behavior or the existence of metastable phases. Polymorphism in disulfide compounds can arise from different conformational arrangements of the sulfur-sulfur bond and varying intermolecular packing arrangements [16]. The bulky cyclohexyl substituents may contribute to conformational flexibility, potentially leading to multiple solid-state forms.

Thermal PropertyValueReference
Melting PointNot definitively established [14]
Predicted Melting Point~44°C [15]
Decomposition TemperatureNot available [17]
Thermal StabilityStable under proper storage [17]

The compound exhibits thermal stability under appropriate storage conditions, with recommended storage temperatures below 15°C to maintain stability [10]. The thermal decomposition behavior has not been extensively characterized, though the compound is reported to be stable under proper storage conditions [17]. The absence of specific decomposition temperature data suggests that thermal decomposition occurs gradually over a range of temperatures rather than at a distinct decomposition point.

XLogP3

4.5

Density

1.042-1.049

UNII

6G1A0K504Q

GHS Hazard Statements

Aggregated GHS information provided by 128 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 128 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 127 of 128 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2550-40-5

Wikipedia

Dicyclohexyl disulfide

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

PROBABLY BY OXIDATION OF CYCLOHEXYLMERCAPTAN WITH IODINE OR HYDROGEN PEROXIDE.

General Manufacturing Information

Disulfide, dicyclohexyl: ACTIVE
The flavor of food, pharmaceuticals, and chewing gum may be enhanced by adding a mixture of 1-butoxy-1-ethanol acetate and 2-phenyl-3-carboethoxyfuran and optionally bis(cyclohexyl) disulfide. ...
The grape flavor of reconstituted grape juice or of grape flavoring materials is intensified and made more mellow by incorporating 0.2 ppb to 1000 ppm bis(cyclohexyl) disulfide.
2-Phenyl-3-carbethoxyfuran (I) and/or bis(cyclohexyl) disulfide (II) when added to food, perfume, or tobacco, enhance and otherwise agreeably modify their natural and/or artificial aroma and flavor. For example, addition of 1.5 parts of I and 0.09 parts of II to an artificial grape flavor improved its aroma and taste when evaluated in a sweetened and acidified tasting solution.

Dates

Last modified: 08-16-2023

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